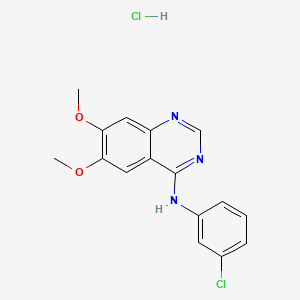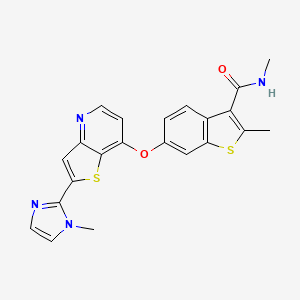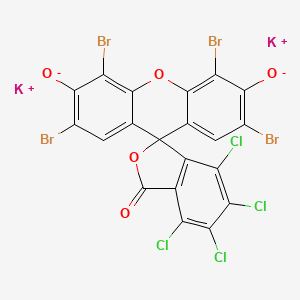
Fluorescent Pink
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple halogen atoms (bromine and chlorine) and hydroxyl groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt typically involves multi-step organic reactions. The initial step often includes the formation of the spiro structure through a cyclization reaction. Subsequent steps involve the introduction of bromine and chlorine atoms via halogenation reactions, followed by the addition of hydroxyl groups through hydroxylation processes. The final step includes the formation of the dipotassium salt, which is achieved by neutralizing the compound with potassium hydroxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors for the cyclization and halogenation steps, followed by purification techniques such as recrystallization and chromatography to isolate the desired product. Quality control measures are implemented to monitor the concentration of impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms and the formation of less substituted derivatives.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The presence of halogen atoms and hydroxyl groups enhances its ability to form hydrogen bonds and interact with biological macromolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: Lacks the halogen and hydroxyl substitutions, resulting in different chemical properties.
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-: Contains bromine and hydroxyl groups but lacks chlorine atoms.
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4’,5’,6’,7’-tetrachloro-3’,6’-dihydroxy-: Contains chlorine and hydroxyl groups but lacks bromine atoms.
Uniqueness
The unique combination of bromine, chlorine, and hydroxyl groups in Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75888-73-2 |
|---|---|
Molecular Formula |
C20H2Br4Cl4K2O5 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
dipotassium;2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2K/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;;/h1-2,29-30H;;/q;2*+1/p-2 |
InChI Key |
WFMUWQGLNVIJOK-UHFFFAOYSA-L |
SMILES |
C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[K+].[K+] |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[K+].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AKA231; AKA-231; AKA 231 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




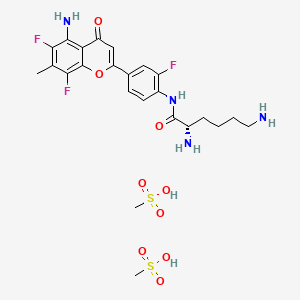
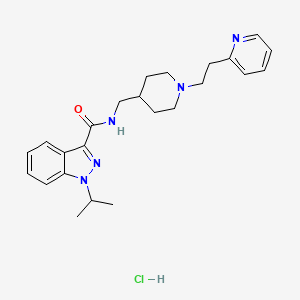

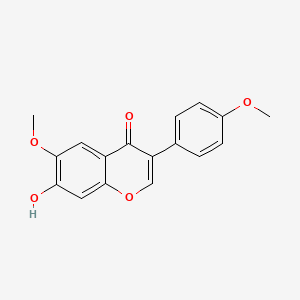
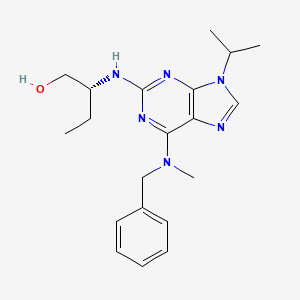
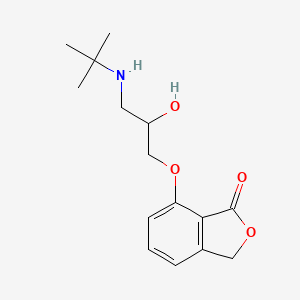
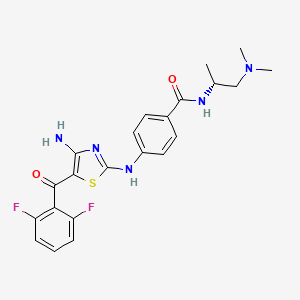
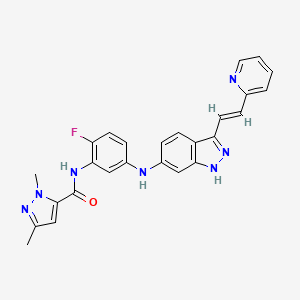
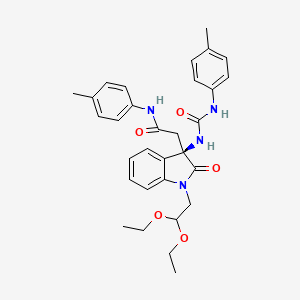
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
